H-MeAla(4-Thz)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

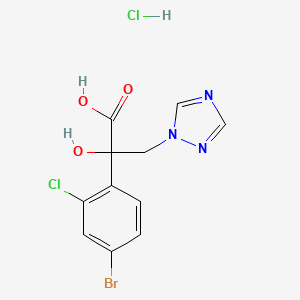

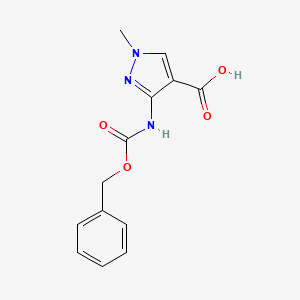

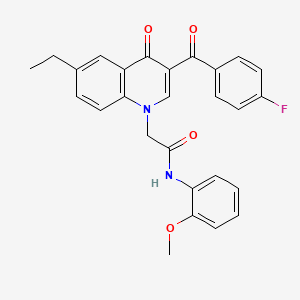

H-MeAla(4-Thz)-OH is a synthetic peptide that has gained attention in the scientific community due to its potential applications in drug discovery and development. This peptide is a modified version of the natural amino acid alanine, with a thiazole ring and a methyl group attached to the alpha carbon.

Aplicaciones Científicas De Investigación

Environmental Implications of Hydroxyl Radicals (•OH)

- Hydroxyl radicals are powerful oxidizing agents that react unselectively with surrounding chemicals, including organic pollutants and inhibitors. They play a crucial role in environmental chemistry, including natural waters, the atmosphere, and biological systems (Gligorovski et al., 2015).

Hydroxyl Radical Generation and Organic Compound Oxidation

- The study on iron oxide-catalyzed production of hydroxyl radical from hydrogen peroxide and its application in oxidizing organic contaminants in soils and groundwater highlights the importance of understanding the factors controlling the generation rate of hydroxyl radicals and their reactivity with organic compounds (Kwan & Voelker, 2003).

Bulky Aluminum Alkyl Scavengers in Olefin Polymerization

- Research on the binding of H2O to aluminum alkyl complexes and their decomposition provides insights into the chemical reactions and kinetics involving aluminum alkyls, which could be relevant for understanding the reactivity of complex molecules like "H-MeAla(4-Thz)-OH" in polymerization or other chemical processes (Stapleton et al., 2003).

Oxygen Vacancy Associated Surface Fenton Chemistry

- The study of oxygen vacancy associated surface Fenton chemistry without metal ions leaching, exhibiting novel surface chemistry for heterolytic H2O2 dissociation, underscores the importance of surface structure in catalytic reactions and could provide a conceptual framework for exploring the surface reactivity of "H-MeAla(4-Thz)-OH" (Li et al., 2017).

Propiedades

IUPAC Name |

(2S)-2-(methylamino)-3-(1,3-thiazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-8-6(7(10)11)2-5-3-12-4-9-5/h3-4,6,8H,2H2,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJJQDIGKIMGTG-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CSC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CSC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-MeAla(4-Thz)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)

![tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2577323.png)

![N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2577325.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)

![N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2577327.png)